Lipophilicity (LogP): A Measurable Shift of 1.18 Units Relative to Ethyl Ester
Benzyl 2-(oxetan-3-ylidene)acetate exhibits a significantly higher LogP value compared to its closest commercial analog, ethyl 2-(oxetan-3-ylidene)acetate. The benzyl derivative has a reported LogP of 1.6864 [1], while the ethyl ester has a LogP of 0.50610 [2]. This difference of approximately 1.18 units indicates the benzyl compound is over an order of magnitude more lipophilic.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6864 |
| Comparator Or Baseline | Ethyl 2-(oxetan-3-ylidene)acetate; LogP = 0.50610 |
| Quantified Difference | Target compound is more lipophilic by ΔLogP = +1.18 |
| Conditions | Predicted/calculated values from authoritative chemical databases. |
Why This Matters
A 1.18 unit difference in LogP can critically affect passive membrane permeability and solubility in both biochemical assays and in vivo models, making the benzyl ester more suitable for targets in lipophilic environments or where a less polar prodrug moiety is desired.
- [1] Benzyl 2-(oxetan-3-ylidene)acetate. Molbase. CAS 1242160-03-7. View Source
- [2] Ethyl 2-(oxetan-3-ylidene)acetate. BOC Sciences. CAS 922500-91-2. View Source
